1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, commonly known as TPPU, is a synthetic organic compound widely used in scientific research, particularly in pharmacology and biochemistry. It belongs to the diarylurea class of compounds and acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) []. This enzyme plays a critical role in metabolizing epoxyeicosatrienoic acids (EETs), naturally occurring signaling molecules with various beneficial effects in the cardiovascular system, including vasodilation, anti-inflammatory, and anti-hypertensive properties [].
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of urea derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethoxy group, which contribute to its unique properties and potential applications.
The compound is classified under organic compounds, specifically as an arylurea. It is often synthesized for research purposes and can be found in various chemical databases and suppliers. The Chemical Abstracts Service (CAS) number for this compound is 54730-71-1, indicating its unique identity in chemical literature. The molecular formula is , with a molecular weight of approximately 330.69 g/mol .
The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves several steps:
The detailed reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .
The molecular structure of 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can be represented as follows:
The compound's structure can be depicted using SMILES notation: Oc1ccc(NC(=O)Nc2ccc(Cl)c(c2)C(F)(F)F)cc1
.
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions typical for urea derivatives, including:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is primarily related to its interaction with biological targets. Compounds in this class often act as inhibitors of specific enzymes or receptors, affecting pathways involved in cell proliferation or apoptosis.
Research indicates that similar urea derivatives can inhibit various kinases or other proteins involved in cancer progression, suggesting potential applications in cancer therapy . The exact mechanism may involve binding to active sites or allosteric sites, leading to altered enzyme activity.
Additional data includes a high-performance liquid chromatography (HPLC) purity greater than 95%, indicating high quality for research applications .
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is primarily used in:
The versatility of this compound makes it valuable in both academic research and industrial applications .
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a symmetrically substituted diaryl urea derivative characterized by the systematic name reflecting its core structural features: a urea bridge (–NH–C(=O)–NH–) linking a 4-chlorophenyl ring and a 4-(trifluoromethoxy)phenyl ring. Its molecular formula is C₁₄H₁₀ClF₃N₂O₂, with a molecular weight of 330.69 g/mol [7]. This compound exemplifies a privileged scaffold in medicinal chemistry due to the urea moiety’s capacity for forming bidentate hydrogen bonds with biological targets—acting as both proton donor (via N–H groups) and acceptor (via carbonyl oxygen)—and the aryl rings’ provision of sites for hydrophobic interactions and steric tuning [4] [6]. The 4-chlorophenyl group contributes electron-withdrawing properties and enhanced lipophilicity, while the 4-(trifluoromethoxy)phenyl group combines steric bulk, metabolic stability, and moderate polarity, influencing membrane permeability and target engagement [4] [7]. Though not yet a clinical agent itself, its structural framework aligns with established pharmacophores in oncology and signal transduction modulation, positioning it as a strategic template for rational drug design.
Diaryl ureas represent a cornerstone of molecularly targeted anticancer therapies, primarily due to their dual functionality: the urea core enables precise hydrogen-bonding interactions with kinase ATP-binding sites, while flanking aryl rings permit extensive structure-activity relationship (SAR) optimization for potency, selectivity, and pharmacokinetics. Clinically approved diaryl urea-based kinase inhibitors include Sorafenib (RAF/VEGFR/PDGFR inhibitor), Regorafenib (multikinase inhibitor), and Tivozanib (VEGFR inhibitor) [4] [6]. These agents validate the scaffold’s utility in disrupting oncogenic signaling pathways, particularly angiogenesis and proliferation cascades driven by receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Table 1: Clinically Approved Diaryl Urea-Based Anticancer Drugs and Key Targets
Drug Name | Primary Targets | Indications | Structural Features |
---|---|---|---|
Sorafenib | VEGFR-2/3, PDGFR-β, BRAF, CRAF | Hepatocellular, renal carcinoma | 4-Chloro-3-(trifluoromethyl)phenyl urea |
Regorafenib | VEGFR-1/2/3, TIE2, KIT, RET | Colorectal cancer, GIST | 4-Fluorophenyl-3-(trifluoromethyl)phenyl urea |
Tivozanib | VEGFR-1/2/3 | Renal cell carcinoma | Quinoline urea derivative |
1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea embodies critical pharmacophoric elements observed in these drugs:
Figure 1: Hydrogen-Bonding Interactions of Diaryl Ureas with Kinase TargetsUrea carbonyl
→ H-bond acceptor for kinase hinge NH (e.g., BRAF Cys532)Urea NH (proximal to aryl A)
→ H-bond donor to catalytic residue (e.g., BRAF Glu501)Urea NH (proximal to aryl B)
→ H-bond donor to backbone carbonyl/water network
Recent research underscores the scaffold’s versatility beyond oncology. For example, diaryl ureas serve as negative allosteric modulators (NAMs) of G protein-coupled receptors (GPCRs), such as cannabinoid receptor 1, where the urea bridges aryl heads to alkyl/arylalkyl tails, enabling modulation of receptor conformations distinct from orthosteric sites [2] [10]. In these applications, electron-withdrawing groups (e.g., chlorine, trifluoromethoxy) fine-tune compound affinity by stabilizing bioactive conformations or altering π-stacking with aromatic receptor residues.
Structural hybridization—the fusion of pharmacophoric elements from distinct bioactive scaffolds—has been strategically employed to optimize 1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea derivatives for dual kinase/GPCR targeting or enhanced selectivity. Key hybridization approaches include:
Table 2: Hybrid Urea Derivatives and Their Target-Specific Enhancements
Hybrid Structure | Biological Target | Key Enhancement Mechanism | Activity |
---|---|---|---|
1-(4-ClPh)-3-{4-[(3-Me-4-OCF₃Py)CH₂O]Ph}urea [1] | BRAF/VEGFR-2 | Pyridyl N H-bond to Thr529; trifluoroethoxy fills hydrophobic cleft | IC₅₀ = 2.39 μM (A549) |
1-(3,4-diClPh)-3-{4-[(Py)CH₂S]Ph}urea [4] | TOPK/VEGFR-2 | Thiomethyl linker flexibility; pyridine-water network | IC₅₀ = 1.11 μM (HCT-116) |
1-(4-tBuPh)-3-(4,6-diMePy-piperazinyl)urea [10] | TRPV1 | Piperazine-Glu570 salt bridge; dimethylpyridine avoids proton sensing | CAP IC₅₀ = 65 nM |
1-(3-Cl-PhEthyl)-3-(4-ClPh)urea [2] | CB1 (allosteric) | meta-Chloro fits TM2/3 subpocket; enhanced brain penetration | Calcium mobilization pIC₅₀ = 7.2 |
Synthetic routes to these hybrids typically involve:
These strategies highlight how strategic modifications to the diaryl urea template—leveraging halogenation, heterocycle integration, and linker optimization—enable precise targeting of divergent protein families critical in cancer and neurological disorders. Future directions include covalent warhead incorporation (e.g., acrylamides for cysteine targeting) and bifunctional hybrids engaging both orthosteric and allosteric sites simultaneously.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9